molecular formula C21H23N3O2S2 B2844540 1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one CAS No. 1170650-96-0

1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2844540
CAS No.: 1170650-96-0
M. Wt: 413.55
InChI Key: DYWSJHFNJYAETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a complex organic compound featuring a benzo[d]thiazole moiety, a piperazine ring, and a phenoxypropanone group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting benzo[d]thiazole derivative is then reacted with piperazine to introduce the piperazine ring. Finally, the phenoxypropanone group is attached through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phenoxypropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using a strong base like sodium hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, make it a candidate for drug discovery and development.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The phenoxypropanone group may contribute to the compound’s overall stability and bioavailability. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one can be compared with other similar compounds, such as:

    Benzothiazole derivatives: These compounds share the benzo[d]thiazole core and may exhibit similar biological activities, but differ in their substituents and overall structure.

    Piperazine derivatives: Compounds with a piperazine ring may have similar pharmacological properties, but their activity can vary based on the attached functional groups.

    Phenoxypropanone derivatives: These compounds share the phenoxypropanone moiety and may have similar chemical reactivity, but their biological activity can differ based on the other parts of the molecule.

The uniqueness of this compound lies in its combination of these three distinct moieties, which can result in a unique profile of chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-15(26-16-7-4-3-5-8-16)20(25)23-11-13-24(14-12-23)21-22-19-17(27-2)9-6-10-18(19)28-21/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWSJHFNJYAETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3SC)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.